molecular formula C13H16FN B6645789 N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine

N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine

Cat. No. B6645789
M. Wt: 205.27 g/mol
InChI Key: BSTBEHWQVJAFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential applications in the field of medicine. It belongs to the family of indazole-based synthetic cannabinoids and is a structural analog of the well-known compound, AM-2201. The purpose of

Mechanism of Action

N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine exerts its effects by binding to the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. This binding leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes such as pain perception, mood, and appetite. N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine also has an inhibitory effect on the release of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a treatment for anxiety and depression. N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine is its high affinity for the CB1 and CB2 cannabinoid receptors, which makes it a useful tool for studying the physiological and behavioral effects of cannabinoid receptor activation. Additionally, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to be stable in various storage conditions, making it a reliable compound for use in scientific research. However, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine is a relatively new compound, and its long-term effects on humans are not yet fully understood. Furthermore, the high potency of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine may pose challenges in accurately dosing and administering the compound in animal studies.

Future Directions

There are several potential future directions for research on N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine. One area of interest is the development of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine-based drugs for the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the long-term effects of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine on humans, as well as its potential for abuse and addiction. Finally, there is a need for continued optimization of the synthesis method for N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine to increase yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 2-fluoro-5-iodobenzonitrile, which is then reacted with 2-aminopropan-1-ol to produce N-(2-fluorophenyl)-2-hydroxypropanamide. This intermediate is then reacted with 1-bromo-3-butyn-2-ol to produce the final product, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine. The synthesis method has been optimized over time to increase the yield and purity of the compound, making it more accessible for scientific research.

Scientific Research Applications

N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has a wide range of potential applications in the field of medicine, including the treatment of chronic pain, anxiety, and depression. It has been shown to have high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of pain, mood, and appetite. Additionally, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.

properties

IUPAC Name

N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-3-4-9-15-11(2)10-12-7-5-6-8-13(12)14/h1,5-8,11,15H,4,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTBEHWQVJAFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)NCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.